4,6-Ditert-butyl-2-methyl-3-nitroaniline
Description
4,6-Ditert-butyl-2-methyl-3-nitroaniline is a substituted aniline derivative featuring a nitro group (-NO₂) at the 3-position, two tert-butyl groups (-C(CH₃)₃) at the 4- and 6-positions, and a methyl group (-CH₃) at the 2-position. The tert-butyl and methyl groups introduce significant steric hindrance, influencing its solubility, stability, and reactivity compared to simpler nitroanilines.
Properties
Molecular Formula |
C15H24N2O2 |
|---|---|
Molecular Weight |
264.36g/mol |
IUPAC Name |
4,6-ditert-butyl-2-methyl-3-nitroaniline |
InChI |
InChI=1S/C15H24N2O2/c1-9-12(16)10(14(2,3)4)8-11(15(5,6)7)13(9)17(18)19/h8H,16H2,1-7H3 |
InChI Key |
AMLKJAAAGCIJAW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1[N+](=O)[O-])C(C)(C)C)C(C)(C)C)N |
Canonical SMILES |
CC1=C(C(=CC(=C1[N+](=O)[O-])C(C)(C)C)C(C)(C)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Key structural analogs and their properties are summarized below:
Notes:
- *Estimated based on structural analogs.
- The tert-butyl groups in the target compound enhance hydrophobicity compared to 3-nitroaniline, reducing solubility in polar solvents like water .
- Brominated analogs (e.g., 2-Bromo-4,6-dinitro-aniline) exhibit higher polarity due to electronegative bromine and nitro groups .
Chemical Reactivity
- Steric Effects : Bulky tert-butyl groups hinder reactions at the aromatic ring, contrasting with simpler derivatives like 3-nitroaniline, which undergoes nitration or diazotization more readily .
- Acidity : The electron-withdrawing nitro group increases the acidity of the aniline NH₂ group. However, steric hindrance may limit hydrogen bonding compared to unsubstituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
